molecular formula C16H17F3N2O2 B2986186 (Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide CAS No. 1436370-19-2

(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide

Cat. No.: B2986186
CAS No.: 1436370-19-2
M. Wt: 326.319
InChI Key: FEWCGNHVPPXPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide is a synthetic enamide derivative characterized by a Z-configuration at the double bond in the but-2-enamide backbone. The molecule features a trifluoromethylphenyl group at the 3-position, a prop-2-enoylaminoethyl substituent, and an amide linkage.

Properties

IUPAC Name

(Z)-N-[2-(prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-3-14(22)20-7-8-21-15(23)9-11(2)12-5-4-6-13(10-12)16(17,18)19/h3-6,9-10H,1,7-8H2,2H3,(H,20,22)(H,21,23)/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCGNHVPPXPCL-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCCNC(=O)C=C)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NCCNC(=O)C=C)/C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide, commonly referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₇F₃N₂O₂
  • Molecular Weight : 326.31 g/mol
  • CAS Number : 1436370-19-2

The compound exhibits its biological effects primarily through modulation of specific biological pathways. Notably, it has been identified as a potential inhibitor of key cellular processes such as apoptosis and cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

1. Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. Research indicates that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest at G1 phase
A549 (lung cancer)12Inhibition of proliferation

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses.

Case Study: Inhibition of NO Production

A study demonstrated that at concentrations above 50 µM, this compound significantly reduced NO levels in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .

Pharmacological Profile

The pharmacological profile of the compound suggests a broad spectrum of activity:

  • Cytotoxicity : Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
  • Anti-inflammatory : Reduces markers of inflammation in vitro and in vivo.

Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive screening revealed that the compound effectively inhibits proliferation in various cancer types, with a notable effect on breast and lung cancer cells .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis through mitochondrial pathways and modulates signaling pathways associated with cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be grouped based on shared motifs: (i) trifluoromethylphenyl-containing derivatives, (ii) enamide/acrylamide derivatives, and (iii) urea/acetamide-linked heterocycles. Below is a detailed comparison:

Trifluoromethylphenyl Derivatives

Compounds with the 3-(trifluoromethyl)phenyl group are prevalent in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and binding affinity. For example:

  • Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) :
    This urea-linked thiazole-piperazine derivative (ESI-MS m/z: 548.2 [M+H]⁺) shares the 3-(trifluoromethyl)phenyl moiety but incorporates a thiazole ring and piperazine group, enhancing solubility and target engagement compared to the simpler enamide scaffold of the target compound .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3 348 550A1) :
    A benzothiazole-acetamide derivative with a trifluoromethyl group, this compound emphasizes the role of fused aromatic systems in improving pharmacokinetic profiles, a feature absent in the target molecule .

Enamide/Acrylamide Derivatives

Enamide and acrylamide structures are critical in kinase inhibitors (e.g., ibrutinib). The Z-configuration in the target compound may influence steric interactions compared to E-isomers or saturated analogs:

  • 3-Chloro-N-phenyl-phthalimide: Though lacking an enamide group, this phthalimide derivative (used in polyimide synthesis) shares a planar aromatic system and chloro substituent.

Urea/Acetamide-Linked Compounds

Urea and acetamide linkages are common in drug design for hydrogen-bonding interactions:

  • The target compound’s trifluoromethyl group may confer greater metabolic resistance compared to chloro analogs .

Data Table: Key Structural and Analytical Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups ESI-MS [M+H]⁺ Key Applications/Properties
(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide ~371.3 (estimated) Z-enamide, trifluoromethylphenyl, amide N/A Hypothetical kinase/protease inhibition
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) 547.5 Urea, thiazole, piperazine, trifluoromethylphenyl 548.2 High yield (92.0%), solubility enhancer
3-Chloro-N-phenyl-phthalimide 245.7 Phthalimide, chloro, phenyl N/A Polyimide monomer synthesis
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ~352.3 (estimated) Benzothiazole, trifluoromethyl, acetamide N/A Patent: Pharmaceutical applications

Research Findings and Implications

  • Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl group in the target compound likely improves metabolic stability and binding affinity compared to chloro analogs (e.g., 10f) due to stronger electron-withdrawing effects and lipophilicity .
  • Synthetic Challenges: Unlike the high-yield synthesis of urea derivatives like 10e (92.0–93.4% yield), the stereoselective synthesis of Z-enamides requires precise conditions, as noted in phthalimide-related methodologies .

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of the (Z)-configuration in this compound be confirmed during synthesis?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity of protons across the double bond. For example, irradiation of the α,β-unsaturated carbonyl proton (δ ~6.5–7.0 ppm) should show NOE enhancement with the trifluoromethylphenyl group protons if the (Z)-configuration is retained . X-ray crystallography (employing SHELXL for refinement) can resolve ambiguity by directly visualizing the molecular geometry .

Q. What are effective strategies to optimize the synthesis of the α,β-unsaturated enamide core?

  • Methodology : Utilize a Horner-Wadsworth-Emmons reaction with diethyl (3-(trifluoromethyl)phenyl)phosphonate and N-(2-acrylamidoethyl)carboxamide. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify via flash chromatography. Evidence from analogous enamide syntheses suggests yields improve with slow addition of base (e.g., NaH) at 0°C to minimize side reactions .

Q. How can impurities arising from trifluoromethyl group instability be detected and quantified?

  • Methodology : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to identify degradants. For example, hydrolysis of the trifluoromethyl group to carboxylic acid derivatives (mass shift +16 Da) has been observed under acidic conditions .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the compound’s minimized energy conformation (optimized via DFT at the B3LYP/6-31G* level). Validate predictions with surface plasmon resonance (SPR) assays. The trifluoromethylphenyl group’s hydrophobicity and electron-withdrawing properties are critical for π-π stacking and hydrogen-bond interactions .

Q. How can polymorphism affect the compound’s crystallinity and solubility?

  • Methodology : Screen for polymorphs using solvent evaporation (e.g., methanol, DCM) and analyze via powder XRD. Differential scanning calorimetry (DSC) can identify metastable forms. For example, a monoclinic P2₁/c crystal system was reported for a structurally related trifluoromethylphenyl enamide, with solubility differences of >50% between polymorphs .

Q. What strategies resolve enantiomeric impurities in the 2-(prop-2-enoylamino)ethyl side chain?

  • Methodology : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to separate enantiomers. Dynamic kinetic resolution with a palladium catalyst (Pd(OAc)₂/BINAP) during synthesis can suppress racemization .

Contradictions and Gaps in Evidence

  • Stereochemical Stability : reports NOE as definitive for (Z)-configuration, while notes potential isomerization under UV light. Researchers should validate configurations pre- and post-experiment .
  • Synthetic Yield : One study achieved >80% yield via slow base addition , whereas others report ~50% due to competing Michael additions. Catalyst screening (e.g., DMAP) may address this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.